molecular formula C10H13BrN2 B1463087 4-Bromo-6-cyclohexylpyrimidine CAS No. 1086382-19-5

4-Bromo-6-cyclohexylpyrimidine

Cat. No. B1463087
M. Wt: 241.13 g/mol
InChI Key: DQSMFMPTOZFPBA-UHFFFAOYSA-N
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Description

“4-Bromo-6-cyclohexylpyrimidine” is a chemical compound with the CAS Number: 1086382-19-5 . It has a molecular weight of 241.13 . The IUPAC name for this compound is 4-bromo-6-cyclohexylpyrimidine .


Molecular Structure Analysis

The InChI code for 4-Bromo-6-cyclohexylpyrimidine is 1S/C10H13BrN2/c11-10-6-9 (12-7-13-10)8-4-2-1-3-5-8/h6-8H,1-5H2 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-6-cyclohexylpyrimidine include a molecular weight of 241.13 .

Scientific Research Applications

Antiviral and Antiretroviral Activity

  • The modification of pyrimidine derivatives, including those related to 4-Bromo-6-cyclohexylpyrimidine, has led to the discovery of compounds with marked antiretroviral activity. Some derivatives showed inhibitory effects against retrovirus replication in cell culture, with notable potency against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity, highlighting their potential for HIV treatment research (Hocková et al., 2003).

Antimicrobial and Antifungal Activity

  • Novel pyrimidine derivatives synthesized through microwave-assisted methods, including bromo-substituted pyrimidines, exhibited significant analgesic and antimicrobial activities. These findings underscore the compound's potential as a precursor in developing new therapeutic agents with minimized ulcerogenic effects (Chaudhary et al., 2012).

Synthesis and Characterization of Heterocyclic Compounds

  • Bromo-substituted pyrimidines serve as intermediates in synthesizing various heterocyclic compounds with potential biological activities. Research into the regioselective synthesis of alkynylpyrimidines and their derivatives highlights the versatility of bromo-substituted pyrimidines in constructing complex molecular structures with potential application in drug discovery and development (Pal et al., 2006).

Study of Protein-RNA Interactions

  • The use of bromo-uracil-substituted RNA in UV-induced cross-linking experiments to study protein-RNA interactions exemplifies the broader utility of bromo-substituted compounds in biochemical and molecular biology research. Mass spectrometry analysis of proteins cross-linked to bromo-uracil-substituted RNA facilitates understanding the mechanisms underlying protein-RNA interactions, critical for elucidating various biological processes and potential therapeutic targets (Kramer et al., 2011).

properties

IUPAC Name

4-bromo-6-cyclohexylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c11-10-6-9(12-7-13-10)8-4-2-1-3-5-8/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSMFMPTOZFPBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC(=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-6-cyclohexylpyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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